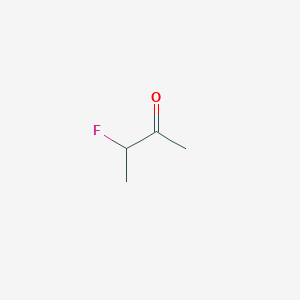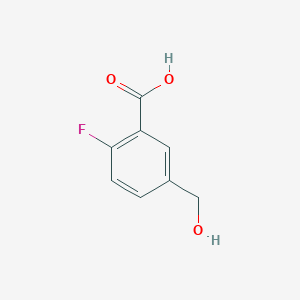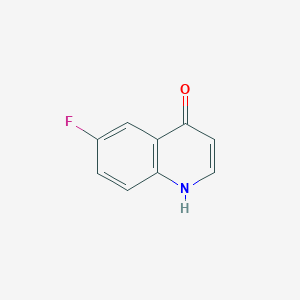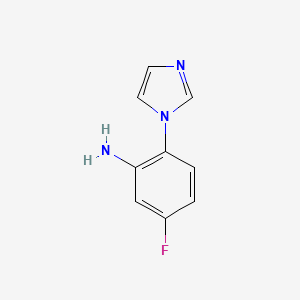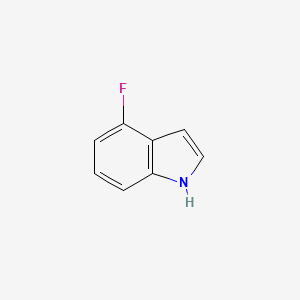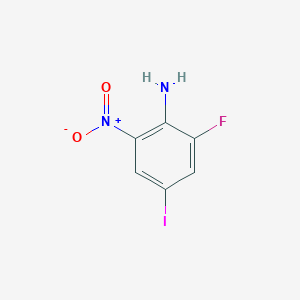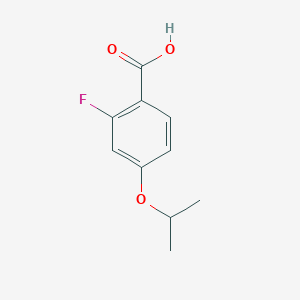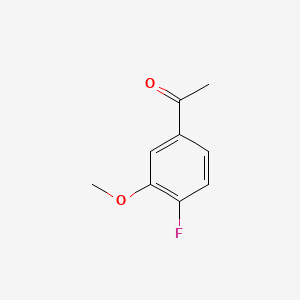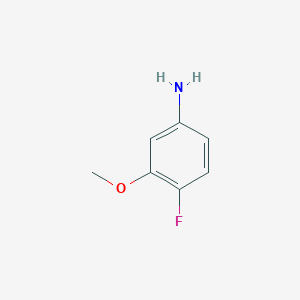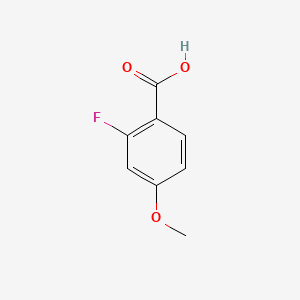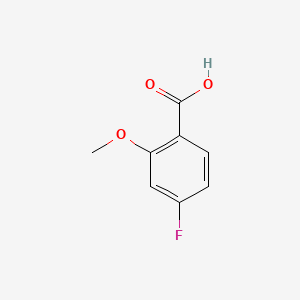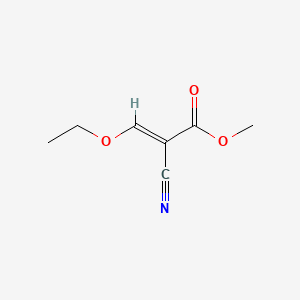
Methyl 2-cyano-3-ethoxyacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-3-ethoxyacrylate is an organic compound with the molecular formula C7H9NO3. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both cyano and ester functional groups, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-cyano-3-ethoxyacrylate can be synthesized through the reaction of methyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride. The reaction is typically carried out under reflux conditions for several hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-cyano-3-ethoxyacrylate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Condensation Reactions: It can undergo condensation reactions with amines or other nucleophiles to form imines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Condensation Reactions: Amines or other nucleophiles in the presence of a catalyst or under heating conditions.
Major Products Formed:
Nucleophilic Addition: Formation of substituted acrylates.
Ester Hydrolysis: Formation of cyanoacetic acid and ethanol.
Condensation Reactions: Formation of imines or other nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-3-ethoxyacrylate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It can be used in the preparation of polymers and copolymers with specific properties.
Material Science: It is employed in the development of advanced materials with unique chemical and physical properties.
Biological Research: It is used in the synthesis of bioactive molecules and as a building block for drug discovery.
Wirkmechanismus
The mechanism of action of methyl 2-cyano-3-ethoxyacrylate involves its reactivity with nucleophiles due to the presence of the cyano and ester groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyano-3-ethoxyacrylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl cyanoacetate: Lacks the ethoxy group, making it less reactive in certain reactions.
Methyl 2-cyanoacrylate: Known for its use in adhesives, it has a different reactivity profile due to the absence of the ethoxy group.
Uniqueness: Methyl 2-cyano-3-ethoxyacrylate is unique due to the presence of both cyano and ester groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications.
Eigenschaften
CAS-Nummer |
29096-99-9 |
|---|---|
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
methyl 2-cyano-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C7H9NO3/c1-3-11-5-6(4-8)7(9)10-2/h5H,3H2,1-2H3 |
InChI-Schlüssel |
FYXVHJJZGRTONS-UHFFFAOYSA-N |
SMILES |
CCOC=C(C#N)C(=O)OC |
Isomerische SMILES |
CCO/C=C(\C#N)/C(=O)OC |
Kanonische SMILES |
CCOC=C(C#N)C(=O)OC |
Key on ui other cas no. |
29096-99-9 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)
